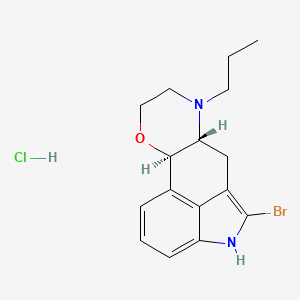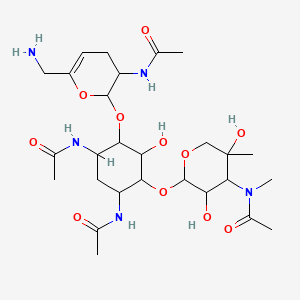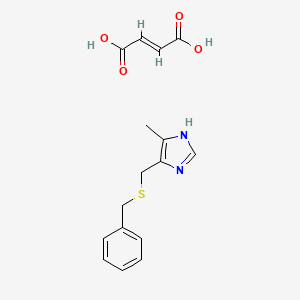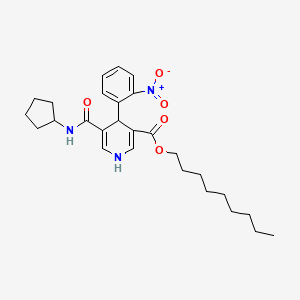
3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopropylamino group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxylic acid core, followed by the introduction of the cyclopropylamino group and the nitrophenyl group through various substitution reactions. The final step involves esterification to attach the nonyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group or the nitrophenyl group.
Reduction: Reduction reactions can occur, especially at the nitrophenyl group, converting it to an amine.
Substitution: Various substitution reactions can take place, particularly on the pyridine ring and the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactive properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular pathways. The cyclopropylamino and nitrophenyl groups may play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid cores but different substituents.
Cyclopropylamino derivatives: Compounds with cyclopropylamino groups attached to different cores.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various backbones.
Uniqueness
What sets 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.
特性
CAS番号 |
110263-73-5 |
|---|---|
分子式 |
C27H37N3O5 |
分子量 |
483.6 g/mol |
IUPAC名 |
nonyl 5-(cyclopentylcarbamoyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H37N3O5/c1-2-3-4-5-6-7-12-17-35-27(32)23-19-28-18-22(26(31)29-20-13-8-9-14-20)25(23)21-15-10-11-16-24(21)30(33)34/h10-11,15-16,18-20,25,28H,2-9,12-14,17H2,1H3,(H,29,31) |
InChIキー |
QGUNSQCBASFRLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)C1=CNC=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


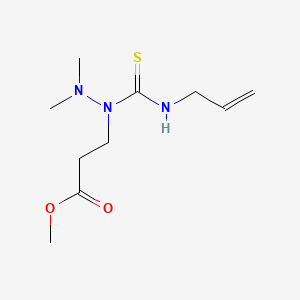

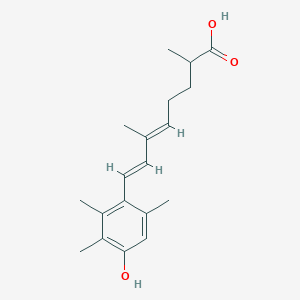
![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)
